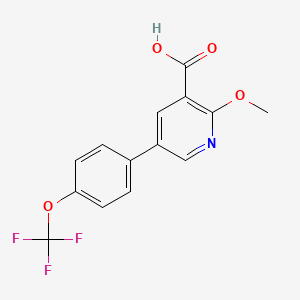
2-Methoxy-5-(4-trifluoromethoxyphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-5-(4-trifluoromethoxyphenyl)nicotinic acid (2-MeO-5-TFMPN) is an organic compound that has been used in a variety of scientific research applications. It is an important compound in the field of organic chemistry due to its unique properties and potential applications.
科学研究应用
2-MeO-5-TFMPN has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, protein-ligand interactions, and drug-receptor interactions. It has also been used in the study of cell signaling pathways, and as a tool to study the structure and function of proteins. 2-MeO-5-TFMPN has been used to study the effects of drugs on the central nervous system, and to study the effects of drugs on the cardiovascular system.
作用机制
2-MeO-5-TFMPN acts as an agonist at nicotinic acetylcholine receptors. It binds to the receptor and activates the receptor, resulting in the release of neurotransmitters. This activation of the receptor results in a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
2-MeO-5-TFMPN has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It has also been shown to increase the release of acetylcholine, which is an important neurotransmitter involved in memory and learning. In addition, 2-MeO-5-TFMPN has been shown to have anticonvulsant and anxiolytic effects.
实验室实验的优点和局限性
2-MeO-5-TFMPN has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive to synthesize and is stable in solution. In addition, it has a low toxicity, making it safe to use in experiments. However, it is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.
未来方向
There are numerous potential future directions for 2-MeO-5-TFMPN. It could be used in the development of new drugs for the treatment of neurological disorders such as epilepsy and anxiety. It could also be used in the study of cell signaling pathways, and as a tool to study the structure and function of proteins. In addition, it could be used in the development of new drugs for the treatment of cardiovascular diseases. Finally, it could be used to study the effects of drugs on the central nervous system, and to study the effects of drugs on the cardiovascular system.
合成方法
2-MeO-5-TFMPN is synthesized through a reaction of 4-trifluoromethoxybenzaldehyde and nicotinic acid in a two-step process. The first step is the formation of the Schiff base, which is formed by the condensation of the aldehyde and the acid. The second step involves the reduction of the Schiff base to the product 2-MeO-5-TFMPN. The reaction is carried out in an organic solvent such as acetone or ethanol.
属性
IUPAC Name |
2-methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO4/c1-21-12-11(13(19)20)6-9(7-18-12)8-2-4-10(5-3-8)22-14(15,16)17/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDDYEXUVUKKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688250 |
Source


|
| Record name | 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261831-75-7 |
Source


|
| Record name | 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393586.png)
![6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393588.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxynicotinic acid, 95%](/img/structure/B6393593.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95%](/img/structure/B6393596.png)
![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393598.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393600.png)







